6-(4-Phenylpiperazin-1-yl)pyridine-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c17-12-14-6-7-16(18-13-14)20-10-8-19(9-11-20)15-4-2-1-3-5-15/h1-7,13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNMFMFFNXWZJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 4 Phenylpiperazin 1 Yl Pyridine 3 Carbonitrile and Its Analogues
Retrosynthetic Analysis of the Core Structure
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. advancechemjournal.com For 6-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile, the analysis reveals several possible disconnections.
The most logical and commonly employed disconnection is the C-N bond between the pyridine (B92270) C6 position and the piperazine (B1678402) nitrogen. This bond can be formed through nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction. This disconnection leads to two key precursors: a 6-substituted pyridine-3-carbonitrile (B1148548) (typically a 6-halopyridine) and 1-phenylpiperazine (B188723).
A second disconnection can be made at the C-CN bond of the pyridine ring. This approach would involve first coupling 1-phenylpiperazine with a suitable pyridine derivative (e.g., 2,5-dihalopyridine) and then introducing the nitrile group in a subsequent step.
A more fundamental approach involves the complete synthesis of the substituted pyridine ring from acyclic precursors. Methods like the Hantzsch pyridine synthesis could be adapted to build the core heterocyclic structure with the necessary functionalities already in place or in a form that can be easily converted. baranlab.orgijnrd.org
These retrosynthetic pathways are summarized below:
Pathway A: (6-halopyridine-3-carbonitrile) + (1-phenylpiperazine)
Pathway B: (6-(4-phenylpiperazin-1-yl)pyridine-3-halide) + (Cyanide source)
Pathway C: Acyclic precursors → (Substituted dihydropyridine) → (this compound)
Pathway A is generally the most direct and widely used approach in the synthesis of this class of compounds.
Classical Synthetic Approaches
Classical methods for synthesizing this compound focus on the stepwise construction and functionalization of the heterocyclic core.
The synthesis of the required pyridine scaffold, typically a 6-halopyridine-3-carbonitrile, is a critical initial step. Several strategies exist for this purpose.
One common method is the Hantzsch dihydropyridine (B1217469) synthesis, which involves the condensation of a β-ketoester, an aldehyde, and an ammonia (B1221849) source to form a dihydropyridine intermediate. ijnrd.orgbeilstein-journals.org A subsequent oxidation step is then required to generate the aromatic pyridine ring. beilstein-journals.org While versatile, this method may require multiple steps to introduce the specific substitution pattern (halide at C6, nitrile at C3).
A more direct approach involves the functionalization of pre-existing pyridine rings. For instance, the synthesis can start from commercially available materials like 2-chloropyridine. beilstein-journals.org However, selectively introducing a nitrile group at the 3-position and maintaining the chloro group at the 6-position can be challenging due to the electronics of the pyridine ring. nih.gov A more feasible route often starts with precursors like 2,5-dihalopyridines or 6-chloro-3-aminopyridine, where the amino group can be converted to a nitrile via a Sandmeyer reaction.
The introduction of the 1-phenylpiperazine moiety is most classically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a leaving group, typically a halogen (Cl, Br), from the electron-deficient pyridine ring by the nucleophilic nitrogen of 1-phenylpiperazine. nih.gov
The reaction is typically performed by heating the 6-halopyridine-3-carbonitrile precursor with 1-phenylpiperazine in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). google.com A base, such as potassium carbonate (K₂CO₃) or a tertiary amine like triethylamine (B128534) (TEA), is often added to neutralize the hydrogen halide formed during the reaction. nih.gov
Table 1: Examples of SNAr for Piperazine Introduction
| Starting Material | Reagent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 2-chloro-3-nitropyridine | Piperazine | - | Acetonitrile | Reflux | 65% |
The introduction of the carbonitrile (-CN) group is a key transformation in the synthesis. Several classical methods are available.
Rosenmund-von Braun Reaction: This is a well-established method for converting aryl halides to aryl nitriles using copper(I) cyanide (CuCN). wikipedia.org The reaction typically requires high temperatures (150-200 °C) and a polar solvent like DMF or pyridine. This method would be applicable if the synthetic strategy involves introducing the nitrile group after the piperazine moiety has been attached to a 3-halopyridine.
Sandmeyer Reaction: This method is used to convert an amino group on the pyridine ring into a nitrile. The process involves the diazotization of a 3-aminopyridine (B143674) derivative with a nitrite (B80452) source (e.g., NaNO₂) in an acidic medium, followed by treatment with a cyanide salt, typically CuCN.
From Aldehydes or Amides: If the pyridine precursor contains a formyl (-CHO) or carboxamide (-CONH₂) group at the 3-position, these can be converted to the nitrile. Aldehydes can be transformed into oximes, which are then dehydrated. Amides can be dehydrated directly using reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride.
Direct Cyanation: While less common classically, direct C-H cyanation methods exist. researchgate.net These often require activation of the pyridine ring, for example, by forming the pyridine N-oxide, which makes the ring more susceptible to nucleophilic attack by cyanide ions. google.comresearchgate.net
Modern Catalytic Approaches for this compound Synthesis
Modern synthetic chemistry has introduced highly efficient catalytic methods that offer milder conditions and broader applicability compared to classical approaches.
The Buchwald-Hartwig amination has become a cornerstone of modern C-N bond formation and is an excellent alternative to the classical SNAr reaction for coupling 1-phenylpiperazine with the pyridine core. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the formation of the pyridine-piperazine bond under significantly milder conditions. wikipedia.orgnih.gov
The reaction typically involves a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand, and a base. libretexts.org The choice of ligand is crucial for the reaction's success and has evolved over several "generations" of catalysts, with modern sterically hindered phosphine ligands enabling the coupling of even challenging substrates like heteroaryl chlorides. wikipedia.org
Key components of the Buchwald-Hartwig Amination:
Substrates: 6-halopyridine-3-carbonitrile (halide can be Cl, Br, I, or a triflate) and 1-phenylpiperazine.
Catalyst: A palladium(0) species, often generated in situ from a Pd(II) precatalyst like palladium(II) acetate (B1210297).
Ligand: Bulky, electron-rich phosphine ligands such as BINAP, Xantphos, or specialized dialkylbiaryl phosphine ligands developed by Buchwald's group.
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LiHMDS), or cesium carbonate (Cs₂CO₃). libretexts.org
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used.
The primary advantages of this method include higher yields, lower reaction temperatures, and a broader tolerance for various functional groups within the substrates. wikipedia.orgnih.gov
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Aryl Halide Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature |
|---|---|---|---|---|---|
| Aryl Bromide | Pd(OAc)₂ | P(o-tolyl)₃ | NaOtBu | Toluene | 100 °C |
| Aryl Chloride | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 °C |
C-H Functionalization Strategies (Implicit in advanced synthesis)
The direct functionalization of pyridine C-H bonds is an area of intensive research aimed at creating more efficient and atom-economical synthetic routes. However, the inherent electronic properties of the pyridine ring make this a significant challenge. The pyridine nitrogen atom renders the ring electron-deficient, facilitating nucleophilic attack primarily at the C2 and C4 (ortho and para) positions. stackexchange.comechemi.com This preference is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. stackexchange.comechemi.com
Synthesizing a molecule like this compound, which requires substitution at the C3 and C6 positions, necessitates strategies to overcome this natural reactivity. While a classical approach involves nucleophilic aromatic substitution (SNAr) on a pre-functionalized halo-pyridine, advanced methodologies implicitly rely on C-H functionalization principles. Regioselective reactions at these "distal" positions (C3, C5, C6) are more difficult to achieve and have been an area of focus in modern organic chemistry. Such advanced strategies often employ transition-metal catalysis or directing groups to guide the functionalization to the desired carbon atom, bypassing the electronic preference for the C2 and C4 positions.
Optimization of Synthetic Pathways and Yield Enhancement
The conventional synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction between a 6-halopyridine-3-carbonitrile precursor and 1-phenylpiperazine. Optimizing this key step is crucial for maximizing yield and purity. Several factors, including the choice of solvent, base, catalytic system, and reaction conditions, can be fine-tuned to enhance efficiency.
Key optimization parameters include:
Solvent Selection: The choice of solvent can significantly impact reaction rates and yields. Aprotic polar solvents are often preferred for SNAr reactions. In related syntheses, tetrahydrofuran (B95107) (THF) has been identified as an efficient solvent. researchgate.net
Base: The reaction requires a base to facilitate the nucleophilic attack. A screening of various organic and inorganic bases is a common optimization strategy. researchgate.net In some systems, a combination of inorganic bases, such as cesium acetate (CsOAc) and potassium phosphate (B84403) (K₃PO₄), has proven effective. rsc.org
Catalysis: While SNAr reactions on highly activated pyridine rings can proceed without a catalyst, certain systems benefit from catalytic activation. Lewis acids, for instance, can coordinate to the pyridine nitrogen, further increasing the ring's electrophilicity and activating it towards nucleophilic attack. semanticscholar.org Alternatively, copper-catalyzed cross-coupling reactions represent another pathway for forming the crucial C-N bond. semanticscholar.org
Energy Input: Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction times and improving yields compared to conventional heating. mdpi.com This technique is well-suited for constructing libraries of 'drug-like' molecules. mdpi.com
| Parameter | Method/Reagent | Rationale for Yield Enhancement | Reference |
|---|---|---|---|
| Solvent | Tetrahydrofuran (THF) | Provides an efficient medium for nucleophilic aromatic substitution. | researchgate.net |
| Base | Inorganic bases (e.g., CsOAc, K₃PO₄) | Effectively promotes the SNAr reaction. | rsc.org |
| Catalysis | Lewis Acids (e.g., Zn-based) | Activates the pyridine ring towards nucleophilic attack by coordinating to the nitrogen. | semanticscholar.org |
| Energy Source | Microwave Irradiation | Reduces reaction times and can improve yields compared to conventional heating. | mdpi.com |
| Synthetic Strategy | Multi-Component Reactions (MCRs) | Improves overall efficiency and yield by combining multiple steps in one pot. | mdpi.comnih.govresearchgate.net |
Stereoselective Synthesis and Chiral Resolution Techniques (If applicable to derivatives)
While this compound is an achiral molecule, its derivatives can possess stereocenters, necessitating enantioselective synthesis or chiral resolution. A common point for introducing chirality is on the piperazine ring, for example, by adding a substituent at its C2 position. The synthesis of such chiral analogues requires precise control over stereochemistry.
Several modern synthetic methods can be applied to achieve this:
Asymmetric Catalysis: Chiral catalysts are widely used to induce enantioselectivity. Palladium-catalyzed decarboxylative asymmetric allylic alkylation is a powerful method for synthesizing chiral piperazin-2-ones, which serve as valuable precursors to chiral gem-disubstituted piperazines. nih.gov Another approach involves using chiral copper catalysts to mediate enantioselective C-H functionalization reactions, such as the cyanation of amines to form chiral piperidines. nsf.gov
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. For instance, (R)-phenylglycinol can be used as a chiral auxiliary to stereoselectively produce chiral bicyclic lactams, which can then be converted into enantiomerically pure 2-arylpiperidines. rsc.org
Enzyme-Catalyzed Reactions: Biocatalysis offers a highly selective means of creating chiral molecules under mild conditions.
Once a racemic mixture of a chiral derivative is synthesized, chiral resolution techniques can be employed to separate the enantiomers. These methods include classical resolution via the formation of diastereomeric salts with a chiral resolving agent, or chromatographic separation using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC).
Synthesis of Metabolically Stable and Radiolabeled Probes for Research (for mechanistic studies)
For in-depth biological evaluation, it is often necessary to synthesize specialized probes. These include metabolically stable analogues to improve pharmacokinetic properties and radiolabeled versions for use in imaging and binding studies.
The development of metabolically stable derivatives often involves strategic structural modifications to block common sites of metabolism. This can include the introduction of fluorine atoms or the replacement of a metabolically labile group with a more robust isostere.
Radiolabeled probes are indispensable tools for mechanistic studies, enabling quantitative analysis of drug-target interactions and in vivo biodistribution. The choice of radionuclide depends on the application, with short-lived positron emitters like carbon-11 (B1219553) (¹¹C) and fluorine-18 (B77423) (¹⁸F) used for Positron Emission Tomography (PET), and gamma emitters like technetium-99m (⁹⁹ᵐTc) used for Single Photon Emission Computed Tomography (SPECT).
Common radiolabeling strategies applicable to this compound and its analogues include:
¹¹C-Labeling: Carbon-11 is typically introduced via methylation of a suitable precursor containing a nucleophilic N-H, O-H, or S-H group, using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). researchgate.netiu.edunih.gov Another advanced technique is palladium(0)-mediated aminocarbonylation, which uses [¹¹C]carbon monoxide ([¹¹C]CO) to incorporate the label. nih.govdiva-portal.org
¹⁸F-Labeling: Fluorine-18 is often incorporated via nucleophilic substitution of a good leaving group, such as a tosylate or mesylate, with [¹⁸F]fluoride. nih.gov A derivative of the target compound could be designed with an appropriate precursor on the phenyl ring to facilitate this reaction. nih.gov
⁹⁹ᵐTc-Labeling: For SPECT imaging, a chelating moiety is attached to the core molecule. This chelator can then form a stable complex with a technetium-99m core, such as [⁹⁹ᵐTc(N)(PNP)]²⁺. nih.govresearchgate.net
| Isotope | Application | Labeling Method | Precursor Requirement | Reference |
|---|---|---|---|---|
| Carbon-11 (¹¹C) | PET | Methylation with [¹¹C]CH₃OTf | N-desmethyl or O-desmethyl precursor | iu.edu |
| Carbon-11 (¹¹C) | PET | Palladium-mediated carbonylation with [¹¹C]CO | Aryl iodide precursor | nih.gov |
| Fluorine-18 (¹⁸F) | PET | Nucleophilic substitution with [¹⁸F]F⁻ | Alkyl tosylate or mesylate precursor | nih.gov |
| Technetium-99m (⁹⁹ᵐTc) | SPECT | Complexation with a ⁹⁹ᵐTc core | Molecule functionalized with a chelating agent | nih.govresearchgate.net |
Structure Activity Relationship Sar Investigations of 6 4 Phenylpiperazin 1 Yl Pyridine 3 Carbonitrile Derivatives
Systematic Modifications of the Pyridine (B92270) Ring System
Influence of Substituents on Pyridine Core Activity
The introduction of substituents onto the pyridine ring can significantly alter the electronic distribution and steric profile of the molecule, thereby influencing its interaction with target proteins. The low reactivity of the pyridine ring towards electrophilic substitution is due to the electron-withdrawing effect of the nitrogen atom and the formation of a pyridinium (B92312) ion in acidic media. uoanbar.edu.iq Consequently, electrophilic substitution requires vigorous conditions and typically occurs at the 3-position. uoanbar.edu.iq
Studies on related pyridine-containing compounds have shown that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate biological activity. For instance, in a series of iron(III) complexes with substituted pyridine-containing macrocycles, it was found that EWGs in the 4-position of the pyridine ring led to higher yields in a catalytic C-C coupling reaction compared to EDGs. nih.gov This suggests that for certain applications, electron-deficient pyridine rings are favorable.
In the context of antiproliferative agents, the addition of methoxy (B1213986) (O-CH3) and hydroxyl (-OH) groups to pyridine derivatives has been shown to significantly enhance activity against various cancer cell lines. mdpi.com Specifically, an increasing number of methoxy groups correlated with improved potency. mdpi.com This highlights the importance of hydrogen bond donors and acceptors in mediating biological effects. The nitrile group at the 3-position of the parent compound is itself a significant feature, enhancing binding affinity through dipole interactions.
| Pyridine Ring Position | Substituent Type | General Effect on Activity | Example |
|---|---|---|---|
| Position 3 | -CN (Nitrile) | Enhances binding affinity | Parent Compound |
| - | Electron-Donating Groups (e.g., -OH, -OCH3) | Can increase antiproliferative activity | Hydroxy- and methoxy-pyridines |
| Position 4 | Electron-Withdrawing Groups (e.g., -Cl, -CN) | Can enhance catalytic activity in certain systems | 4-chloro-pyridines |
Bioisosteric Replacements of the Pyridine Moiety
For example, 2-difluoromethylpyridine has been successfully used as a bioisosteric replacement for pyridine-N-oxide, leading to compounds with similar or enhanced activity in inhibiting quorum sensing. rsc.org Another approach involves replacing the pyridine ring with saturated scaffolds. The 3-azabicyclo[3.1.1]heptane core has been proposed as a saturated mimetic of pyridine, and its incorporation into the drug Rupatadine in place of the pyridine ring resulted in a dramatic improvement in solubility, metabolic stability, and lipophilicity. chemrxiv.org This suggests that replacing the planar, aromatic pyridine ring with a three-dimensional, saturated core can be a viable strategy to optimize drug-like properties.
In some instances, other heterocyclic rings like pyrimidine (B1678525) have been investigated as pyridine bioisosteres. Novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives have shown promising antitrypanosomal activity. wikipedia.org
| Original Moiety | Bioisosteric Replacement | Potential Advantage | Reference Example |
|---|---|---|---|
| Pyridine | Pyrimidine | Modulation of biological activity (e.g., antitrypanosomal) | 4-[4-(4-Methylpiperazin-1-yl)phenyl]-6-arylpyrimidines |
| Pyridine | 3-Azabicyclo[3.1.1]heptane | Improved solubility, metabolic stability, and lipophilicity | Rupatadine analog |
| Pyridine-N-oxide | 2-Difluoromethylpyridine | Enhanced biological activity (e.g., quorum sensing inhibition) | Quorum sensing inhibitors |
Exploration of the 4-Phenylpiperazine Moiety
The 4-phenylpiperazine moiety is a common feature in many centrally active drugs and contributes significantly to the pharmacological profile of the parent compound, influencing solubility and receptor targeting. Modifications to this part of the molecule, including substitutions on the phenyl ring and alterations to the piperazine (B1678402) nitrogen atoms, are critical for fine-tuning the compound's activity.
Substituent Effects on the Phenyl Ring
The nature and position of substituents on the phenyl ring of the 4-phenylpiperazine moiety play a crucial role in determining the biological activity. nih.gov Both electron-donating and electron-withdrawing groups can influence the affinity and selectivity of the compounds for their targets.
For instance, in a study of N-phenylpiperazine analogs as dopamine (B1211576) receptor ligands, it was found that varying the substituents on the phenyl ring led to a panel of compounds with a range of affinities and selectivities for D2 and D3 receptors. mdpi.com In another study on intestinal permeation enhancers, it was observed that hydroxyl or primary amine substitutions on the phenyl ring significantly increased toxicity, whereas aliphatic substitutions resulted in efficacy and toxicity profiles comparable to the unsubstituted 1-phenylpiperazine (B188723). nih.gov Potent derivatives with lower toxicity included 1-(4-methylphenyl)piperazine. nih.govresearchgate.net
The position of the substituent is also critical. Ortho-substitution on the aromatic ring of the arylpiperazine residue has been shown to be favorable for interaction with the 5-HT1A receptor subtype. nih.gov Generally, electron-withdrawing groups (such as F, Cl, NO2, CF3) on the phenyl ring tend to result in greater inhibitory activity compared to electron-donating groups (like OMe, Me). nih.gov
| Phenyl Ring Substituent | Position | Observed Effect | Compound Class |
|---|---|---|---|
| -OH, -NH2 | - | Increased toxicity | Intestinal permeation enhancers |
| Aliphatic (e.g., -CH3) | para | Comparable efficacy with lower toxicity | Intestinal permeation enhancers |
| Electron-withdrawing (F, Cl, NO2, CF3) | - | Generally higher inhibitory activity | Anticancer agents |
| Electron-donating (OMe, Me) | - | Generally lower inhibitory activity | Anticancer agents |
| Various | ortho | Favorable for 5-HT1A receptor binding | Serotonergic agents |
Modifications of the Piperazine Nitrogen Atoms
The two nitrogen atoms of the piperazine ring (N1 and N4) are key sites for structural modification. tandfonline.com The N1 nitrogen connects to the pyridine core, while the N4 nitrogen is attached to the phenyl ring. The basicity of these nitrogens is crucial for forming interactions, such as salt bridges, with acidic residues like aspartate in receptor binding pockets. nih.gov
The N4 nitrogen is often targeted for introducing various substituents to extend the molecule and explore additional binding interactions. For example, replacing the phenyl group at N4 with other cyclic systems or alkyl chains can drastically alter the pharmacological profile. In some cases, replacing the piperazine ring with other cyclic amines like morpholine (B109124) or pyrrolidine (B122466) leads to a noticeable decrease in activity, highlighting the importance of the specific geometry and basicity of the piperazine scaffold. nih.gov
In a study of phenylpiperazine derivatives as intestinal permeation enhancers, methylation of the N1 nitrogen (the one not attached to the phenyl ring in that particular study, but conceptually relevant) in 1-phenylpiperazine to form 1-methyl-4-phenylpiperazine (B1295630) resulted in a potent derivative with lower toxicity. nih.govresearchgate.net This indicates that modification of the "free" nitrogen can also be a beneficial strategy.
Conformational Analysis of the Piperazine Ring
The piperazine ring is a flexible six-membered heterocycle that typically adopts a chair conformation to minimize steric strain. This conformational preference is important for the spatial arrangement of the substituents attached to the ring, which in turn affects how the molecule fits into a receptor binding site.
The two nitrogen atoms in the piperazine ring improve the pharmacological and pharmacokinetic profiles of drug candidates by serving as hydrogen bond donors and acceptors. mdpi.com The 1,4-relationship of these nitrogens allows for adjustments in the 3D geometry at the distal position of the ring. mdpi.com
In N-phenylpiperazine derivatives, the orientation of the phenyl group relative to the piperazine ring (axial vs. equatorial) can influence activity. The chair conformation of the piperazine ring places the substituents in specific spatial orientations, which is a key factor in receptor recognition and binding. While detailed conformational analysis for the specific 6-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile is not widely published, the general principles of piperazine conformation are applicable. The molecule's ability to adopt a low-energy conformation that presents the pyridine and phenyl moieties in the correct orientation for receptor interaction is paramount for its biological activity.
Role of the Carbonitrile Functional Group
The nitrile, or carbonitrile (-C≡N), group is a significant functional group in drug design, with its inclusion in lead compounds being a promising strategy for enhancing therapeutic properties. nih.gov It is featured in numerous approved pharmaceuticals, where it contributes to target binding, metabolic stability, and pharmacokinetic profiles. nih.govnih.gov In the context of this compound derivatives, the nitrile group is not merely a passive substituent but an active contributor to the molecule's biological activity through its distinct electronic and steric characteristics.
The nitrile group's unique properties stem from its structure: a carbon and a nitrogen atom joined by a triple bond, resulting in a linear, rod-like shape. libretexts.orgebsco.com
Electronic Contributions:
Electron-Withdrawing Nature: The nitrile group is strongly electron-withdrawing, which significantly alters the electronic density of the pyridine ring to which it is attached. nih.gov This polarization can enhance non-covalent interactions, such as dipole-dipole interactions and π-π stacking, with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in a target's binding pocket. nih.govnih.gov
Hydrogen Bond Acceptor: The lone pair of electrons on the sp-hybridized nitrogen atom allows the nitrile group to act as an effective hydrogen bond acceptor. nih.govnih.gov This is a critical interaction in many ligand-receptor binding events, where the nitrile can engage with hydrogen bond donors like serine or arginine residues. nih.gov
Steric Contributions:
Linear Geometry: The R-C≡N bond angle is 180°, giving the functional group a linear shape that extends outward from the molecular scaffold. libretexts.orglibretexts.org
Small Size: The nitrile group has a small molecular volume, which is a key advantage in drug design. nih.gov This compact, linear shape allows it to fit into narrow or sterically congested clefts within a protein's active site, enabling crucial polar or hydrogen-bonding interactions that bulkier groups could not achieve. nih.gov
A fundamental strategy in SAR studies is bioisosteric replacement, where a functional group is substituted with another that has similar physical or chemical properties to probe its role in biological activity. drughunter.comnih.gov The nitrile group is commonly regarded as a bioisostere for functional groups such as carbonyls, hydroxyls, and halogens. nih.gov
Replacing the nitrile group in the this compound scaffold can reveal the necessity of its specific properties. For instance, in a closely related analog, 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide, the nitrile is replaced by a carboximidamide group. nih.govresearchgate.netnih.gov This replacement maintains a polar, hydrogen-bonding moiety at the 3-position of the pyridine ring, suggesting that for certain targets like the C1s protease, a group capable of these interactions is essential for potent inhibition. nih.govnih.gov
Other potential bioisosteric replacements for the nitrile group include:
Halogens (e.g., -Cl, -Br): These can mimic the electron-withdrawing properties and size of the nitrile to some extent.
Carbonyl-containing groups (e.g., -CHO, -C(O)NH₂): These groups can also act as hydrogen bond acceptors.
Heterocyclic rings (e.g., oxadiazole, tetrazole): These are often used as bioisosteres for carboxylic acids and amides and can mimic the hydrogen-bonding and electronic profile of the nitrile group. drughunter.comopenaccessjournals.com
The success of such replacements is highly context-dependent; a substitution that improves activity for one target may diminish it for another, highlighting the specific nature of molecular interactions. drughunter.com
Linker Region Modifications and Their Impact on SAR
In the this compound scaffold, the piperazine ring serves as the linker connecting the terminal phenyl ring to the pyridine core. The piperazine moiety is a privileged structure in medicinal chemistry due to its favorable properties, including its ability to improve water solubility and provide vectors for structural modification. researchgate.net
Modifications in this region can significantly impact SAR. While direct modifications to the piperazine ring itself are a common strategy, valuable SAR insights can also be gained by altering the substituents on the terminal phenyl ring. A study on the analogous compound, 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (designated as A1), explored the effects of substituting the phenyl ring on inhibitory activity against the C1s protease. nih.govnih.gov The findings demonstrate how sensitive the target's binding pocket is to the steric and electronic properties of this region of the molecule.
Data adapted from Xu et al., The Journal of Immunology, 2024. nih.gov
The data reveals a clear SAR trend:
Positional Effects: Substitutions at the meta (3-position) and para (4-position) of the phenyl ring are generally well-tolerated or slightly improve potency (e.g., A3, A6).
Steric Hindrance: Substitutions at the ortho (2-position) consistently lead to a significant decrease in inhibitory activity (e.g., A4, A7, A10). This suggests that a bulky group at this position creates steric clashes within the binding site, preventing optimal orientation of the inhibitor.
Pharmacophore Elucidation for Target Interaction
A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the this compound scaffold, a general pharmacophore can be elucidated based on its structural components and SAR data.
Based on the crystal structure of the analog A1 in complex with C1s protease, a specific pharmacophore for C1s inhibition can be proposed. nih.govnih.gov Key features would include:
Aromatic/Hydrophobic Region: The terminal phenyl ring, which occupies a hydrophobic pocket in the enzyme.
Hydrogen Bond Acceptor/Donor Region: The group at the 3-position of the pyridine ring (nitrile or carboximidamide), which forms critical hydrogen bonds.
Basic Center: The distal nitrogen of the piperazine ring, which is likely protonated at physiological pH and can form ionic interactions or further hydrogen bonds.
In broader studies on pyridine-3-carbonitrile (B1148548) derivatives, pharmacophore models often highlight the importance of hydrogen bond acceptors, aromatic rings, and hydrophobic groups as crucial for activity. rsc.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This allows for the prediction of the activity of novel, unsynthesized analogs.
For analogs of this compound, a 2D or 3D-QSAR model could be developed using the SAR data, such as that presented in the table above. The process would involve:
Data Collection: Assembling a dataset of analogs with their measured biological activities (e.g., Kᵢ or IC₅₀ values).
Descriptor Calculation: Calculating various molecular descriptors for each analog. These can include:
Electronic descriptors: Hammett constants (σ), which describe the electron-donating or -withdrawing ability of substituents.
Steric descriptors: Molar refractivity (MR) or Taft steric parameters (Es), which quantify the size and shape of substituents.
Hydrophobic descriptors: The partition coefficient (logP), which measures lipophilicity.
Model Generation: Using statistical methods, such as Multiple Linear Regression (MLR), to build an equation that correlates the descriptors with biological activity. nih.gov
For example, a hypothetical QSAR equation based on the data for the A1 analogs might take the form:
log(1/Kᵢ) = c₁(σ) + c₂(MR) + c₃*(logP) + constant
Such a model could quantitatively confirm the qualitative SAR observations, such as the negative impact of steric bulk at the ortho position, and guide the design of new derivatives with potentially enhanced potency. rsc.orgnih.gov
Molecular Mechanisms of Action and Target Identification
In Vitro Receptor Binding Affinity Profiling
G Protein-Coupled Receptor (GPCR) Interaction Studies
While the arylpiperazine scaffold is a well-known pharmacophore that can interact with G protein-coupled receptors (GPCRs), specific in vitro receptor binding affinity profiling data for 6-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile against a panel of GPCRs is not extensively available in the current body of scientific literature. Further research is required to elucidate its potential interactions with this large family of receptors.
Enzyme Inhibition and Activation Kinetics (e.g., C1s protease)
Significant research has been conducted on a close analog, 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide, hereafter referred to as A1, as a selective and competitive inhibitor of the C1s protease. nih.govnih.govresearchgate.netosti.gov C1s is a serine protease that plays a crucial role in the classical complement pathway, a component of the innate immune system. nih.govnih.govresearchgate.netosti.gov
A1 was identified through a virtual screen designed to find small molecules that interact with the substrate recognition site of C1s. nih.govnih.govresearchgate.netosti.gov Subsequent biochemical and functional assays have demonstrated its direct interaction and inhibitory activity. nih.govnih.govresearchgate.netosti.gov
Biochemical experiments have shown that A1 binds directly to C1s with a dissociation constant (Kd) of approximately 9.8 μM. nih.govnih.govresearchgate.netosti.gov It competitively inhibits the activity of C1s with an inhibition constant (Ki) of about 5.8 μM. nih.govnih.govresearchgate.netosti.gov This competitive inhibition indicates that A1 likely binds to the active site of the C1s enzyme, thereby preventing the binding and cleavage of its natural substrates, C4 and C2. nih.gov
The inhibitory effects of A1 have been demonstrated in various functional assays. It has been shown to dose-dependently inhibit the activation of the classical complement pathway initiated by heparin-induced immune complexes. nih.govnih.govresearchgate.netosti.gov Furthermore, A1 inhibits the classical pathway-driven lysis of antibody-sensitized sheep erythrocytes and the cleavage of C2 by C1s. nih.govnih.govresearchgate.netosti.gov
A 1.8 Å resolution crystal structure of A1 in complex with C1s has provided a detailed understanding of the physical basis for its inhibitory activity and has informed the structure-activity relationship of this chemical scaffold. nih.govnih.govresearchgate.netosti.gov
| Parameter | Value | Target Enzyme |
|---|---|---|
| Dissociation Constant (Kd) | ~9.8 μM | C1s Protease |
| Inhibition Constant (Ki) | ~5.8 μM | C1s Protease |
Ligand-Gated and Voltage-Gated Ion Channel Interactions (if applicable)
There is currently a lack of available scientific data regarding the direct interactions of this compound with ligand-gated and voltage-gated ion channels. Studies in this area are needed to determine if this compound has any modulatory effects on these important physiological targets.
Intracellular Signaling Pathway Modulation (e.g., PI3K/AKT axis inhibition)
Detailed studies on the effects of this compound on intracellular signaling pathways, such as the PI3K/AKT axis, are not present in the available literature. The potential for this compound to modulate this or other key signaling cascades remains to be investigated.
Second Messenger System Regulation (e.g., cAMP, IP3)
The impact of this compound on the regulation of second messenger systems, including but not limited to cyclic AMP (cAMP) and inositol trisphosphate (IP3), has not been reported in published scientific research.
Protein Kinase and Phosphatase Activity Modulation
There is no specific information available in the scientific literature concerning the modulation of protein kinase or phosphatase activity by this compound. Research into these potential mechanisms of action would be necessary to understand its broader cellular effects.
Molecular Target Identification Strategies for this compound
The identification of specific molecular targets is a critical step in understanding the mechanism of action of any bioactive compound. For novel chemical entities such as this compound, a multi-pronged approach employing various scientific techniques is typically necessary to elucidate its biological binding partners and signaling pathways.
Affinity Chromatography and Proteomics Approaches
There is currently no publicly available research detailing the use of affinity chromatography or proteomics approaches specifically for the identification of molecular targets for this compound. These techniques are, however, standard methodologies in drug discovery for target deconvolution.
Genetic Manipulation and Knockout Studies (in relevant cell lines/animal models)
As of the latest available data, there are no published studies that utilize genetic manipulation or knockout models to identify or validate the molecular targets of this compound. Such studies would be instrumental in confirming the physiological relevance of any identified targets.
Biophysical Techniques for Direct Target Engagement (e.g., SPR, ITC)
While direct biophysical studies on this compound are not available, research on a closely related analog, 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (also known as A1), provides insight into the potential molecular targets and the techniques used for their characterization. This analog has been identified as a selective, competitive inhibitor of the C1s protease, a key enzyme in the classical complement pathway. nih.govnih.govresearchgate.net
Biochemical experiments have demonstrated that the analog A1 directly binds to C1s. nih.gov The binding affinity and inhibition constants were determined, providing quantitative measures of the interaction. researchgate.net A crystal structure with a resolution of 1.8 Å has also revealed the physical basis for the inhibition of C1s by this class of compounds. nih.gov
Below is a table summarizing the key biochemical data for the interaction between the analog A1 and its target, C1s.
| Parameter | Value | Technique |
| Binding Affinity (Kd) | ~9.8 µM | Not specified |
| Inhibition Constant (Ki) | ~5.8 µM | Not specified |
This data pertains to the analog 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (A1) and not this compound.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These studies provide insights into the electronic behavior and reactivity of a compound.
Electronic Structure and Reactivity Descriptors
This analysis would involve calculating key quantum chemical parameters to predict the molecule's stability and reactivity. These descriptors, derived from the molecule's electronic structure, would include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. Such data is crucial for understanding how the molecule might interact with biological targets.
HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. nih.govscirp.org A smaller energy gap generally implies higher reactivity. nih.gov
Electrostatic Potential Surface Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. researchgate.net It is a valuable tool for predicting how a molecule will interact with other molecules. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack, while positive potential regions (colored blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.netchemrxiv.org For a molecule like 6-(4-Phenylpiperazin-1-yl)pyridine-3-carbonitrile, an MEP map would identify the likely sites for hydrogen bonding and other non-covalent interactions.
Molecular Docking and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.
Binding Pose Prediction and Interaction Fingerprints
This subsection would detail the results of docking this compound into the active site of a specific protein target. The analysis would predict the most stable binding pose and generate an "interaction fingerprint," which is a summary of the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein.
Hotspot Analysis in Binding Pockets
Following the prediction of a binding pose, a hotspot analysis would identify the specific amino acid residues in the protein's binding pocket that contribute most significantly to the binding energy. Understanding these "hotspots" is crucial for structure-based drug design, as it allows for the rational modification of the ligand to enhance its affinity and selectivity for the target.
While detailed studies on various pyridine (B92270) and piperazine (B1678402) derivatives exist, the specific computational and theoretical analyses for this compound are not available in the current body of scientific literature. Future research is required to elucidate the specific electronic properties and potential protein interactions of this compound.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For a compound like this compound, MD simulations can provide deep insights into its interaction with a biological target, such as a protein kinase or enzyme. nih.govnih.gov These simulations model the compound and its target within a simulated physiological environment, including water molecules and ions, to observe how the complex behaves dynamically. nih.gov
MD simulations are crucial for evaluating the stability of the complex formed between this compound and its target protein. By tracking the atomic coordinates over a simulation period, typically nanoseconds to microseconds, researchers can analyze the conformational flexibility of both the ligand and the protein's binding site. nih.gov Key metrics such as Root Mean Square Deviation (RMSD) are calculated to assess whether the compound remains stably bound in the predicted orientation or undergoes significant conformational changes. This analysis helps to validate docking poses and understand the dynamic nature of the binding interactions that hold the complex together.
Calculating the binding free energy is essential for quantitatively predicting the binding affinity of a ligand to its receptor. nih.gov Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used end-point methods to estimate this value from MD simulation trajectories. nih.gov These calculations decompose the binding free energy into different energetic components, such as electrostatic and van der Waals interactions, providing a detailed understanding of the driving forces behind the binding. For instance, analysis can reveal that electrostatic forces significantly influence the activity of a ligand. mdpi.com
| Energy Component | Calculated Value (kcal/mol) |
|---|---|
| Van der Waals Energy | -45.5 |
| Electrostatic Energy | -28.2 |
| Polar Solvation Energy | 35.8 |
| Non-Polar Solvation Energy | -4.1 |
| Total Binding Free Energy (ΔGbind) | -42.0 |
De Novo Ligand Design and Virtual Screening Based on this compound Scaffold
The molecular structure of this compound serves as a valuable scaffold for the design of new, potentially more potent analogs. In the absence of a known 3D receptor structure, ligand-based drug design approaches are commonly employed. nih.govnih.gov De novo design strategies can be used to generate novel molecules by adding functional groups to the core scaffold to enhance binding affinity and selectivity.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net The this compound scaffold can be used to generate structure-activity relationship (SAR) data, which informs the design of new compounds with improved properties. researchgate.net For example, substitutions can be made at various positions on the phenyl ring to explore interactions with the target's binding site. researchgate.net
| Modification on Phenyl Ring | Predicted Change in Activity | Rationale |
|---|---|---|
| 4-Fluoro substitution | Increase | Potential for enhanced hydrogen bonding or electrostatic interactions. |
| 4-Methoxy substitution | Increase | Acts as a hydrogen bond acceptor. |
| 3,4-Dichloro substitution | Decrease | Potential for steric hindrance in the binding pocket. |
| 4-Methyl substitution | No significant change | May not interact with a key residue in the binding site. |
Pharmacokinetic and Toxicokinetic Prediction via Computational Methods (in silico ADME)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are critical for evaluating the drug-likeness of a compound early in the discovery process. researchgate.net Various computational models and tools, such as SwissADME and ADMETLab, are used to predict the pharmacokinetic properties of molecules like this compound. ijsdr.orgfrontiersin.org These predictions help to identify potential liabilities, such as poor oral bioavailability or potential for drug-drug interactions, that can be addressed through chemical modification. researchgate.net
Key parameters evaluated include adherence to Lipinski's Rule of Five, which assesses the oral bioavailability of a compound. japtronline.com Other important predictions involve human intestinal absorption (HIA), blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes, and potential toxicities. alliedacademies.orgnih.gov For example, predicting whether a compound is a substrate or inhibitor of P-glycoprotein (P-gp) is important for understanding potential drug interactions. frontiersin.orgnih.gov
| Property | Parameter | Predicted Value/Outcome |
|---|---|---|
| Physicochemical Properties | Molecular Weight | 288.35 g/mol |
| LogP (Lipophilicity) | 3.25 | |
| Topological Polar Surface Area (TPSA) | 55.6 Ų | |
| Water Solubility | Moderately soluble | |
| Drug-Likeness | Lipinski's Rule of Five | Compliant (0 violations) |
| Bioavailability Score | 0.55 | |
| Pharmacokinetics (Absorption) | Human Intestinal Absorption (HIA) | High |
| Caco-2 Permeability | High | |
| Pharmacokinetics (Distribution) | Blood-Brain Barrier (BBB) Permeability | Yes |
| P-glycoprotein (P-gp) Substrate | No | |
| Pharmacokinetics (Metabolism) | CYP1A2 Inhibitor | No |
| CYP2D6 Inhibitor | Yes | |
| CYP3A4 Inhibitor | Yes | |
| Toxicity Prediction | AMES Mutagenicity | Non-mutagenic |
| Carcinogenicity | Non-carcinogen |
Preclinical Pharmacological Characterization in Vitro and in Vivo Animal Models, Focus on Mechanism
Cell-Based Functional Assays
No publicly available data from cell-based functional assays for 6-(4-Phenylpiperazin-1-yl)pyridine-3-carbonitrile were identified.
Reporter Gene Assays for Pathway Activation
There are no available records of reporter gene assays being utilized to investigate the impact of this compound on specific cellular signaling pathways.
High-Throughput Screening (HTS) of Compound Libraries (identifying hits with this scaffold)
While virtual screening has been successful in identifying active compounds with a similar scaffold, such as 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide, there is no specific information detailing the identification of this compound as a hit from high-throughput screening campaigns. nih.govresearchgate.netnih.gov
Tissue and Organ Bath Studies
No data from tissue and organ bath studies for this compound are present in the public scientific record.
Neurotransmitter Release Modulation in Brain Slices (if applicable)
There are no published studies investigating the potential modulatory effects of this compound on neurotransmitter release in brain slice preparations.
In Vivo Animal Models for Mechanism-Focused Studies
No in vivo studies in animal models aimed at elucidating the mechanism of action of this compound have been found in the available literature.
Ligand-Binding Kinetics in Biological Systems (e.g., on-target residence time)There are no available studies detailing the ligand-binding kinetics, such as the on-target residence time, of "this compound" in biological systems.
While research exists for structurally similar compounds, such as those with a carboximidamide group instead of a carbonitrile group, the strict focus on “this compound” as per the instructions prevents the inclusion of that data. Therefore, the requested article detailing the specific preclinical pharmacological characterization cannot be generated at this time.
Advanced Analytical Techniques in Research for 6 4 Phenylpiperazin 1 Yl Pyridine 3 Carbonitrile
X-ray Crystallography for Ligand-Target Co-crystal Structures
X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional arrangement of atoms within a molecule and, crucially, for visualizing how a ligand binds to its protein target. This technique provides high-resolution data on bond lengths, bond angles, and conformational details, which are vital for structure-activity relationship (SAR) studies and rational drug design.
In a study of a closely related analog, 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (A1), which acts as a selective, competitive inhibitor of the complement protease C1s, X-ray crystallography was employed to understand the physical basis of its inhibitory action. nih.govnih.gov The co-crystal structure of A1 bound to C1s was determined at a resolution of 1.8 Å, revealing the specific molecular interactions responsible for its binding. nih.gov This level of detail allows researchers to identify key hydrogen bonds, hydrophobic interactions, and other forces governing the ligand-target complex. Such information is foundational for designing more potent and selective analogs. nih.gov The crystallographic data for this complex has been deposited in the Protein Data Bank (PDB) under the accession code 8TYP. wwpdb.org
While a specific co-crystal structure for the nitrile-containing compound was not detailed in the provided sources, the methodology would be directly applicable. By obtaining a co-crystal of 6-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile with its biological target, researchers could similarly map its binding epitope and understand the role of the carbonitrile group in the interaction.
High-Resolution Mass Spectrometry for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a powerful technique for identifying the metabolites of a compound in research studies. nih.govnih.gov This method provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of metabolites. nih.govnews-medical.net
In the context of drug discovery, understanding a compound's metabolic pathway is crucial. Research studies would use HRMS to analyze samples from in vitro (e.g., liver microsomes) or in vivo models exposed to this compound. The process generally involves:
Sample Analysis : Separating potential metabolites from the parent compound and endogenous molecules using LC.
Accurate Mass Measurement : Determining the precise mass of each potential metabolite.
Formula Generation : Using the accurate mass to generate a list of possible elemental compositions. nih.gov
Fragmentation Analysis (MS/MS) : Inducing fragmentation of the metabolite ions to obtain structural information. The fragmentation pattern of a metabolite is often related to that of the parent drug, helping to pinpoint the site of metabolic modification (e.g., hydroxylation, glucuronidation). news-medical.net
For this compound, researchers would look for mass shifts corresponding to common metabolic transformations on the phenyl, piperazine (B1678402), or pyridine (B92270) rings. For instance, the addition of an oxygen atom (+15.9949 Da) would indicate a hydroxylation event. By comparing the fragmentation patterns of the parent compound and the detected metabolites, the specific location of this modification can be deduced. This metabolomics-based approach is essential for identifying metabolic soft spots and predicting the compound's pharmacokinetic profile. nih.govmdpi.com
Advanced NMR Spectroscopy for Conformational Studies and Ligand-Target Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about molecular structure, conformation, and dynamics in solution. mdpi.com Advanced NMR methods are particularly valuable for studying how ligands like this compound behave in solution and how they interact with their biological targets. mdpi.com
Conformational Studies: The phenylpiperazine moiety can adopt different conformations, such as chair and boat forms for the piperazine ring, and the relative orientation of the phenyl and pyridine rings can vary. researchgate.net Techniques like 2D NMR (e.g., NOESY and ROESY) can be used to determine through-space proximities between protons within the molecule. mdpi.com This data helps to establish the predominant conformation of the molecule in solution, which is critical for understanding its interaction with a target's binding site.
Ligand-Target Interactions: Ligand-observed NMR experiments are highly effective for studying binding events, especially for identifying weakly interacting fragments or compounds. mdpi.com
Saturation Transfer Difference (STD)-NMR : This experiment identifies which protons on the ligand are in close contact with the protein target. The protein is selectively saturated with radiofrequency pulses, and this saturation is transferred to the protons of the bound ligand. By observing the signals that are diminished in the ligand's spectrum, a map of the binding epitope can be generated. mdpi.com
Protein-Observed NMR : If the protein target can be isotopically labeled (e.g., with ¹⁵N or ¹³C), changes in its NMR spectrum upon ligand binding can be monitored. Chemical Shift Perturbation (CSP) mapping, for instance, involves tracking changes in the positions of a protein's amide signals in a 2D ¹H-¹⁵N HSQC spectrum. Residues experiencing significant shifts are likely at or near the ligand-binding site. mdpi.com
These advanced NMR techniques provide dynamic and structural information that is complementary to the static picture offered by X-ray crystallography, offering a more complete understanding of the ligand-receptor interaction. mdpi.com
Microcalorimetry Techniques (ITC, DSC) for Binding Thermodynamics
Microcalorimetry techniques measure the heat changes associated with molecular interactions, providing a complete thermodynamic profile of a binding event.
Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of ligand-binding interactions in solution. nuvisan.com In a single ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a solution containing the target protein. The instrument directly measures the heat released or absorbed during the binding event. khanacademy.org This allows for the direct determination of:
Binding Affinity (Kd) : The dissociation constant, indicating the strength of the interaction.
Enthalpy Change (ΔH) : The change in heat associated with bond formation and breaking. khanacademy.org
Stoichiometry (n) : The ratio of ligand to protein in the complex. khanacademy.org
From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated. nih.gov This complete thermodynamic signature provides deep insight into the forces driving the binding, distinguishing between enthalpy-driven (favorable bond formations) and entropy-driven (often hydrophobic) interactions. nih.govwhiterose.ac.uk For example, in the study of the analog 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide, biochemical experiments were used to demonstrate its direct binding to the C1s protease. nih.gov While the specific technique was not named as ITC in this abstract, ITC is a primary method for obtaining such direct binding and affinity data. mdpi.com
Differential Scanning Calorimetry (DSC) is a technique that measures the heat capacity of a molecule as a function of temperature. nih.gov In the context of ligand binding, DSC can be used to assess the thermal stability of a target protein in the presence and absence of a ligand. A successful binding event typically results in an increase in the thermal denaturation midpoint (Tm) of the protein, indicating that the ligand has stabilized the protein's structure. This provides an orthogonal validation of binding and a measure of the binding's stabilizing effect. nih.gov
| Thermodynamic Parameter | Information Provided by ITC |
| Binding Affinity (Kd) | Strength of the ligand-target interaction. |
| Enthalpy (ΔH) | Heat released or absorbed from bond formation/rearrangement. |
| Entropy (ΔS) | Change in disorder of the system upon binding. |
| Stoichiometry (n) | Molar ratio of ligand to protein in the formed complex. |
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure the kinetics of molecular interactions. springernature.comspringernature.com It provides precise information on both the association (on-rate) and dissociation (off-rate) of a ligand binding to a target.
In an SPR experiment, the target protein is typically immobilized on a sensor chip surface. A solution containing the ligand (analyte), such as this compound, is then flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected by the instrument and plotted as a sensorgram. springernature.com
From the sensorgram, the following kinetic parameters can be derived:
Association Rate Constant (ka or kon) : The rate at which the ligand binds to the target.
Dissociation Rate Constant (kd or koff) : The rate at which the ligand-target complex breaks apart.
Equilibrium Dissociation Constant (KD) : A measure of binding affinity, calculated as the ratio of kd/ka.
This kinetic information is highly valuable in drug discovery. For example, a compound with a slow off-rate (a long residence time on the target) may exhibit a more durable pharmacological effect. In research on the analog 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide, SPR was used to assess its direct binding to the C1s protease, determining a Kd of approximately 9.8 μM. nih.govresearchgate.net This quantitative measure of affinity is crucial for comparing different compounds and guiding lead optimization. researchgate.net
| Kinetic Parameter | Information Provided by SPR |
| kon (Association Rate) | Speed of ligand-target complex formation. |
| koff (Dissociation Rate) | Stability of the ligand-target complex over time (residence time). |
| KD (Dissociation Constant) | Overall binding affinity, derived from kinetic rates. |
Future Directions and Research Challenges for 6 4 Phenylpiperazin 1 Yl Pyridine 3 Carbonitrile Research
Development of Next-Generation Analogues with Enhanced Selectivity/Potency
A primary objective in the advancement of 6-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile as a research tool or therapeutic lead is the systematic development of new analogues with superior potency and selectivity. The core structure of the molecule offers multiple points for chemical modification, allowing for a detailed exploration of its structure-activity relationship (SAR).
Research into close chemical analogues, such as 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (identified as compound A1), has shown that this scaffold can act as a selective, competitive inhibitor of the C1s protease, a component of the classical complement pathway. nih.govnih.govresearchgate.net The crystal structure of A1 in complex with C1s provides a physical basis for understanding its inhibitory mechanism and serves as a blueprint for designing next-generation compounds. nih.gov The evaluation of a panel of A1 analogues has provided initial insights into the SAR of this scaffold, laying the groundwork for further optimization. nih.gov
Future development can be guided by systematically modifying three key regions of the molecule:
The Phenyl Ring: Substituents can be introduced on the terminal phenyl ring to probe interactions within the target's binding pocket. Altering electronic properties (with electron-donating or -withdrawing groups) and steric bulk can fine-tune binding affinity and selectivity.
The Pyridine (B92270) Core: Modifications to the pyridine ring itself or the position of the carbonitrile group could influence the compound's geometry and interaction with key residues in the target protein.
The Piperazine (B1678402) Linker: The flexibility and conformation of the piperazine ring can be constrained or altered, for example, by introducing substituents or replacing it with other cyclic amines, to improve binding orientation and pharmacokinetic properties.
This systematic approach allows researchers to refine the chemical structure to improve potency, selectivity, and pharmacokinetic properties, thereby advancing the therapeutic potential of this class of compounds. nih.gov
Table 1: Strategies for Analogue Development
| Molecular Region | Modification Strategy | Desired Outcome |
|---|---|---|
| Phenyl Ring | Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions (ortho, meta, para). | Enhanced binding affinity, improved selectivity against off-target proteins. |
| Pyridine Core | Isosteric replacements (e.g., pyrimidine), alteration of substituent positions. | Optimization of electrostatic interactions and hydrogen bonding with the target. |
Exploration of Novel Biological Targets and Polypharmacology
While a close analogue of this compound has been identified as an inhibitor of the C1s protease, the arylpiperazine motif is known for its promiscuity, suggesting the potential for polypharmacology—the ability of a single compound to interact with multiple biological targets. nih.govresearchgate.net This characteristic is both a challenge for developing selective drugs and an opportunity for discovering new therapeutic applications.
The arylpiperazine scaffold is a well-established pharmacophore for central nervous system receptors, particularly serotonergic (5-HT) receptors. mdpi.com Many approved drugs and clinical candidates for neurological disorders contain this moiety. mdpi.com Therefore, it is plausible that this compound or its derivatives could modulate one or more 5-HT receptor subtypes, warranting investigation in neurological disease models.
Furthermore, research has highlighted the anticancer potential of arylpiperazine derivatives. mdpi.comnih.gov These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines and can interact with multiple targets implicated in cancer, such as the androgen receptor (AR). nih.govnih.govfrontiersin.org Studies on other arylpiperazine derivatives have demonstrated their ability to act as AR antagonists, inhibiting the growth of prostate cancer cells. nih.govfrontiersin.org Additionally, related pyridine-dicarbonitrile structures have shown high affinity for sigma receptors (σ1R and σ2R), which are implicated in neuropathic pain and cancer, presenting another avenue for exploration. nih.govresearchgate.net
The exploration of these potential targets could reveal novel therapeutic uses for this chemical class in oncology, neurology, and immunology.
Table 2: Potential Biological Targets for the this compound Scaffold
| Target Class | Specific Example(s) | Potential Therapeutic Area |
|---|---|---|
| Proteases | C1s Protease | Complement-mediated diseases |
| G-Protein Coupled Receptors | Serotonin Receptors (e.g., 5-HT1A) | Neurological and psychiatric disorders |
| Nuclear Receptors | Androgen Receptor (AR) | Prostate Cancer |
Application of Advanced Chemical Biology Tools
To definitively identify the cellular targets of this compound and elucidate its mechanism of action, advanced chemical biology tools are indispensable. These tools allow for the study of molecular interactions within a native biological context. researchgate.net
Photoaffinity Labeling (PAL) is a powerful technique for identifying direct binding partners of a small molecule. mdpi.comnih.gov This involves synthesizing a probe by modifying the parent compound with a photoreactive group (e.g., a benzophenone, arylazide, or diazirine) and a reporter tag. mdpi.comnih.gov When the probe is bound to its target and irradiated with UV light, the photoreactive group forms a highly reactive species that creates a covalent bond with the protein. mdpi.com This allows for the subsequent isolation and identification of the target protein via mass spectrometry. nih.gov
Affinity-Based Probes incorporating a biotin tag can also be developed. nih.gov These biotinylated derivatives allow for the capture and enrichment of target proteins from cell lysates. rsc.org To minimize potential steric hindrance from the bulky biotin group that might reduce binding potency, a common strategy is to use a smaller alkyne functionality as a latent reporter tag. mdpi.com This allows for the later attachment of a biotin or fluorescent tag via a "click" reaction after the probe has interacted with its target. mdpi.com These chemical probes are essential for target validation and for uncovering the full spectrum of proteins that this compound interacts with in a complex biological system. researchgate.net
Addressing Synthetic Scalability for Research Purposes
The transition from laboratory-scale synthesis to the production of larger quantities of this compound is a critical challenge for enabling extensive preclinical research. Scalable synthesis requires routes that are efficient, cost-effective, and safe.
The synthesis of pyridine-3-carbonitrile (B1148548) derivatives can be achieved through various methods, including multicomponent reactions like the Guareschi-Thorpe synthesis, which can offer high efficiency. rsc.org The arylpiperazine portion is often installed via nucleophilic aromatic substitution (SNAr) on a suitably halogenated pyridine precursor. mdpi.commdpi.com
Challenges in scaling up such a synthesis include:
Reaction Conditions: Reactions requiring harsh conditions, expensive catalysts (e.g., palladium for cross-coupling reactions), or cryogenic temperatures can be difficult and costly to implement on a large scale.
Purification: Reliance on chromatography for purification is often not viable for large-scale production. Developing robust crystallization or extraction procedures is crucial.
Process Safety: A thorough evaluation of the reaction's thermal hazards and the toxicity of all reagents and intermediates is necessary for safe scale-up.
Addressing these challenges involves process optimization, such as exploring alternative, more economical synthetic routes, developing one-pot procedures to reduce the number of steps, and designing a process that minimizes waste and maximizes yield. researchgate.netnih.gov
Integration with Artificial Intelligence and Machine Learning in Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are transforming modern drug discovery by accelerating the design-make-test-analyze cycle. astrazeneca.commdpi.com Integrating these computational approaches into the research program for this compound can significantly enhance the efficiency of discovering novel analogues with optimized properties. nih.gov
Several AI/ML applications are particularly relevant:
Quantitative Structure-Activity Relationship (QSAR): ML algorithms like random forest or support vector machines can build predictive models based on the biological activity of existing analogues. researchgate.netnih.gov These QSAR models can then be used to predict the potency of virtual, yet-to-be-synthesized compounds, helping to prioritize synthetic efforts. researchgate.net
Predictive ADMET Modeling: Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for avoiding late-stage failures. researchgate.net ML models trained on large datasets can predict properties like solubility, permeability, metabolic stability, and potential toxicities for novel analogues in silico. researchgate.netmdpi.com
Virtual Screening and Docking: AI can enhance virtual screening of large compound libraries to identify new molecules that are likely to bind to a specific target. nih.govresearchgate.net Molecular docking simulations, guided by ML, can predict the binding poses and affinities of analogues, providing insights for rational drug design.
De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules from scratch that are optimized for multiple desired properties, including high potency, selectivity, and favorable ADMET profiles. nih.gov
By leveraging these in silico tools, researchers can explore a much larger chemical space more efficiently, reducing the time and cost associated with identifying promising new drug candidates based on the this compound scaffold. astrazeneca.comnih.gov
Table 3: Application of AI/ML in the Discovery of Novel Analogues
| AI/ML Application | Description | Impact on Research |
|---|---|---|
| QSAR Modeling | Develops models that correlate chemical structures with biological activity. | Prioritizes the synthesis of compounds with the highest predicted potency. |
| ADMET Prediction | Predicts pharmacokinetic and toxicity properties of virtual compounds. | Reduces the risk of late-stage failures by identifying potential liabilities early. |
| Generative Design | Creates novel molecular structures optimized for desired properties. | Expands the accessible chemical space and proposes innovative drug candidates. |
Q & A
Q. What are the common synthetic routes for 6-(4-Phenylpiperazin-1-yl)pyridine-3-carbonitrile, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : A typical synthetic route involves nucleophilic substitution between a halogenated pyridine-3-carbonitrile derivative and 1-phenylpiperazine. Key steps include:
- Step 1 : Bromination of pyridine-3-carbonitrile at the 6-position using Br₂/AcOH (see analogous protocols in ).
- Step 2 : Reaction with 1-phenylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃).
Optimization strategies: - Temperature : Higher yields (≥75%) are achieved at 80–100°C.
- Solvent : DMF outperforms THF due to better solubility of intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization improves purity (>98%) .
Q. What spectroscopic and crystallographic methods are recommended for characterizing the compound’s structure?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine and phenyl groups) .
- HRMS : Validate molecular weight (exact mass: 290.1302 for C₁₆H₁₅N₅).
- Crystallography :
- Single-crystal X-ray diffraction (SCXRD) using SHELX software resolves bond lengths/angles (e.g., C-N bond lengths ~1.34 Å for piperazine) .
- Data collection at low temperature (100 K) minimizes thermal motion artifacts .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound with target receptors, and what are the limitations?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., dopamine D2/D3 receptors due to the phenylpiperazine moiety). Focus on hydrogen bonding (e.g., pyridine nitrogen with receptor residues) and π-π stacking (phenyl group) .
- Limitations :
- Force fields may underestimate hydrophobic interactions of the carbonitrile group.
- Static models ignore conformational dynamics observed in MD simulations .
- Validation : Cross-check with experimental IC₅₀ values from radioligand binding assays .
Q. How can researchers address discrepancies in binding affinity data across different assays (e.g., SPR vs. ITC)?
- Methodological Answer :
- Assay-Specific Factors :
- Surface Plasmon Resonance (SPR) : May overestimate affinity due to avidity effects in immobilized receptor setups.
- Isothermal Titration Calorimetry (ITC) : Provides thermodynamic data (ΔH, ΔS) but requires high ligand solubility.
- Mitigation Strategies :
- Normalize data using a reference compound (e.g., haloperidol for dopamine receptors).
- Validate with cell-based functional assays (e.g., cAMP inhibition) to confirm physiological relevance .
Q. What strategies optimize the pharmacokinetic properties of this compound while retaining activity?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar substituents (e.g., -OH or -CF₃) to improve solubility. For example, replacing phenyl with pyridyl reduces logP by ~0.5 units .
- Metabolic Stability :
- In vitro assays : Use liver microsomes to identify metabolic hotspots (e.g., piperazine N-dealkylation).
- Deuteration : Replace labile hydrogen atoms (e.g., piperazine CH₂) to slow CYP450-mediated degradation .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?
- Methodological Answer :
- In vitro Limitations : High plasma protein binding in vivo may reduce free drug concentration compared to cell culture media.
- Dose Adjustment : Apply allometric scaling (e.g., body surface area) to reconcile discrepancies.
- Metabolite Interference : Test major metabolites (e.g., via LC-MS) for off-target effects .
Structural Activity Relationship (SAR) Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
